molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

Cat. No.: B13320588
M. Wt: 461.2 g/mol
InChI Key: MHYXNBSIQMFQCB-MJZABRMRSA-N
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Description

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one: is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.

    Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidinone ring.

    Reduction: Alcohol derivatives of the piperidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Uniqueness: The unique combination of a piperidinone ring with bromophenyl groups sets this compound apart from other compounds. This structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H19Br2NO

Molecular Weight

461.2 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+

InChI Key

MHYXNBSIQMFQCB-MJZABRMRSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1

Origin of Product

United States

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